Ethyl vinyl disulfide

Physicochemical profiling Structural isomer comparison Partition coefficient

Ethyl vinyl disulfide (CAS 24298-49-5), systematically named (ethyldisulfanyl)ethene, is a low-molecular-weight (120.2 g/mol) mixed organic disulfide bearing one vinyl (CH₂=CH–) and one ethyl (CH₃CH₂–) substituent on the disulfide bridge. The compound belongs to the rare S-alkyl-S-alkenyl disulfide subclass, structurally distinct from the more common dialkyl disulfides (e.g., diethyl disulfide, ethyl methyl disulfide) and diallyl/divinyl disulfides.

Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
CAS No. 24298-49-5
Cat. No. B12643411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl vinyl disulfide
CAS24298-49-5
Molecular FormulaC4H8S2
Molecular Weight120.2 g/mol
Structural Identifiers
SMILESCCSSC=C
InChIInChI=1S/C4H8S2/c1-3-5-6-4-2/h3H,1,4H2,2H3
InChIKeyRGLOFSOIVYOLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Vinyl Disulfide (CAS 24298-49-5): Procurement-Relevant Identity and Compound Class Profile


Ethyl vinyl disulfide (CAS 24298-49-5), systematically named (ethyldisulfanyl)ethene, is a low-molecular-weight (120.2 g/mol) mixed organic disulfide bearing one vinyl (CH₂=CH–) and one ethyl (CH₃CH₂–) substituent on the disulfide bridge [1]. The compound belongs to the rare S-alkyl-S-alkenyl disulfide subclass, structurally distinct from the more common dialkyl disulfides (e.g., diethyl disulfide, ethyl methyl disulfide) and diallyl/divinyl disulfides [2]. It occurs naturally as a volatile constituent of durian fruit (Durio zibethinus), though unlike many structurally related organosulfur compounds, it lacks FEMA or JECFA approval for direct food, fragrance, or flavor applications [3]. Predicted physicochemical properties include an estimated boiling point of 136.20 °C at 760 mmHg, an estimated logP of 3.030, and an estimated water solubility of 477.1 mg/L at 25 °C [1][4].

Why In-Class Disulfide Analogs Cannot Substitute for Ethyl Vinyl Disulfide in Research and Industrial Applications


Ethyl vinyl disulfide occupies a narrow and functionally consequential gap within the C₃–C₄ organosulfur disulfide landscape. Its closest structural isomer, methyl allyl disulfide (CAS 2179-58-0; also C₄H₈S₂), differs fundamentally in the position and hybridization of the unsaturation: vinyl (sp² directly adjacent to the disulfide) versus allyl (sp³-insulating methylene spacer), resulting in an estimated logP shift of +0.43 units and a boiling point difference of approximately 5 °C under atmospheric pressure [1]. The symmetric dialkyl analog diethyl disulfide (CAS 110-81-6) exhibits a boiling point approximately 16–18 °C higher and vapor pressure roughly half that of ethyl vinyl disulfide, precluding its use as a volatility-matched surrogate . Furthermore, divinyl disulfide (CAS 15805-34-2) is substantially more compact (C₄H₆S₂, MW 118.22 vs. 120.24) and predicted to be more reactive, lacking the stabilizing electron-donating ethyl group present in ethyl vinyl disulfide . From a regulatory standpoint, both methyl allyl disulfide (FEMA 3127) and diethyl disulfide (FEMA 4093) carry food-flavor approvals, whereas ethyl vinyl disulfide is explicitly designated as not for fragrance or flavor use, making it a non-interchangeable choice for non-food, investigational, or synthetic applications [2].

Quantitative Comparator Evidence: Where Ethyl Vinyl Disulfide (24298-49-5) Diverges from Closest Analogs


Structural Isomer Differentiation: Ethyl Vinyl Disulfide vs. Methyl Allyl Disulfide – LogP and Volatility Gap

Among C₄H₈S₂ isomers, ethyl vinyl disulfide (vinyl adjacent to disulfide; estimated logP 3.030) is markedly more lipophilic than methyl allyl disulfide (allyl group; estimated logP 2.60), representing a +0.43 logP differential that predicts significantly different membrane partitioning and chromatographic retention behavior [1]. The estimated boiling point of ethyl vinyl disulfide (136.20 °C at 760 mmHg) is approximately 5 °C lower than that of methyl allyl disulfide (141.4 °C at 760 mmHg), while its estimated vapor pressure (9.20 mmHg at 25 °C) exceeds that of methyl allyl disulfide (~7.3 mmHg at 25 °C) by roughly 26% [1][2]. These differences arise from the electron-withdrawing character of the sp² vinyl carbon directly bonded to sulfur, which reduces intermolecular interactions differently than the sp³-insulated allyl moiety.

Physicochemical profiling Structural isomer comparison Partition coefficient

Volatility Divergence from Fully Saturated Dialkyl Disulfides: Vapor Pressure and Boiling Point Comparison with Diethyl Disulfide

Ethyl vinyl disulfide exhibits a predicted boiling point of 136.20 °C, approximately 16–18 °C lower than diethyl disulfide (152–154 °C experimentally measured at 760 mmHg), and an estimated vapor pressure (9.20 mmHg at 25 °C) more than double that of diethyl disulfide (4.28 mmHg at 25 °C) [1]. This enhanced volatility is attributed to the reduced molecular surface area and weaker London dispersion forces resulting from the planar, sp²-hybridized vinyl terminus compared to the freely rotating ethyl group. For analytical method development, this translates to a shorter GC retention time and lower elution temperature under equivalent column conditions.

Volatility profiling Headspace analysis GC method development

Regulatory and Application Domain Gatekeeping: FEMA/Flavor Status as a Procurement Filter

Ethyl vinyl disulfide carries an explicit regulatory exclusion: it is categorically designated as 'not for fragrance use' and 'not for flavor use' by authoritative industrial ingredient databases, despite its natural occurrence in durian [1]. In contrast, its structural isomer methyl allyl disulfide holds FEMA number 3127, and diethyl disulfide holds FEMA number 4093, both authorizing their use as flavor ingredients [2]. Ethyl methyl disulfide (FEMA 4040) is likewise approved. This regulatory dichotomy is critical for procurement: ethyl vinyl disulfide is suitable exclusively for non-food, non-cosmetic research applications—synthetic chemistry, materials science, analytical reference standards, and in vitro biological investigations—whereas its comparators span both food-grade and technical-grade supply chains.

Regulatory compliance Flavor and fragrance Food-grade specification

Biologically Relevant Reactivity: S-Alkyl-S-alkenyl Disulfide Subclass as TRPA1 Channel Activators

Ethyl vinyl disulfide exemplifies the S-alkyl-S-alkenyl disulfide subclass, which was identified by Shokoohinia et al. (2013) as a novel class of dietary TRPA1 ion channel activators [1]. In the cysteamine NMR assay employed in that study, structurally related vinyl disulfides from asafoetida (Ferula assa-foetida) demonstrated high transthiolation capacity due to the electrophilic mobility of the vinyl sulfide moiety, which promotes disulfide shuffling with biological thiols such as cysteamine [1]. While the paper reports potent TRPA1 activation for asadisulfide-type vinyl disulfides and qualifies the broader S-alkyl-S-alkenyl disulfide class (to which ethyl vinyl disulfide belongs) as TRPA1 activators, it does not provide isolated EC₅₀ values for ethyl vinyl disulfide itself [1]. Fully saturated dialkyl disulfides such as diethyl disulfide lack the electrophilic vinyl moiety and are not characterized as TRPA1 activators in this mechanistic framework, though allicin-derived disulfides from garlic operate through a distinct thiosulfinate-dependent pathway [1][2].

TRPA1 activation Sensory biology Cysteamine transthiolation assay

Natural Occurrence Specificity: Ethyl Vinyl Disulfide as a Durian-Selective Volatile Biomarker

Ethyl vinyl disulfide has been detected as a volatile constituent specifically in durian fruit (Durio zibethinus), as reported in the foundational survey of durian sulfur compounds by Naef and Velluz (1996) [1]. This natural occurrence profile distinguishes it from methyl allyl disulfide and diethyl disulfide, which are predominantly associated with Allium species (garlic, onion), and from ethyl methyl disulfide, which is found in both Allium species and durian [2][3]. The durian-specific occurrence, combined with the absence of regulatory flavor approval, positions ethyl vinyl disulfide as a candidate analytical reference standard for durian authenticity testing, geographical origin discrimination, or sulfur metabolism studies in Bombacaceae, where cross-reactivity with Allium-derived disulfides is undesirable.

Natural product chemistry Durian volatilomics Food authenticity

Evidence-Backed Application Scenarios for Ethyl Vinyl Disulfide (24298-49-5): Procurement Guidance by Use Case


Non-Food-Grade Vinyl Disulfide Sourcing for Synthetic Chemistry and Materials Research

For synthetic chemistry groups developing vinyl disulfide-based monomers, crosslinkers, or reactive intermediates, ethyl vinyl disulfide provides vinyl-disulfide functionality without the regulatory overhead of food-grade specifications. Its estimated boiling point (136.20 °C) and vapor pressure (9.20 mmHg) place it in a volatility window between divinyl disulfide (132.7 °C) and diethyl disulfide (152–154 °C), offering tunable reactivity for thiol-disulfide exchange [1]. The non-food regulatory status simplifies procurement documentation for strictly technical-grade purchases [2].

TRP Channel Pharmacology and Sensory Neuroscience Research Tool

Ethyl vinyl disulfide serves as a structurally defined S-alkyl-S-alkenyl disulfide probe for laboratories investigating TRPA1-mediated chemosensation. Building on the class-level evidence that mixed vinyl disulfides potently activate TRPA1 via transthiolation mechanisms, ethyl vinyl disulfide offers a simpler, commercially identifiable scaffold compared to the structurally complex asadisulfide esters isolated from asafoetida [1]. Unlike diallyl disulfide (from garlic), which activates TRPA1 through a distinct allicin-derived pathway, ethyl vinyl disulfide presents a vinyl-dependent reactivity profile that can be exploited in structure-activity relationship (SAR) studies, provided that researchers independently generate compound-specific dose-response data [1].

Durian Volatilomics and Food Authenticity Reference Standard

As a volatile constituent uniquely reported in durian (Durio zibethinus), ethyl vinyl disulfide can serve as an analytical reference standard for durian authentication, particularly in studies seeking to distinguish durian-derived sulfur profiles from those of Allium species [1]. Its GC-MS predicted spectrum is available via the Human Metabolome Database (HMDB0033052), aiding in peak annotation [2]. The compound's absence from Allium volatile profiles, combined with its estimated logP of 3.030, enables chromatographic separation from the more polar, co-occurring ethyl methyl disulfide (logP 1.3) that is shared across durian and Allium matrices .

Comparative Physicochemical Reference for Organosulfur Compound Libraries

Ethyl vinyl disulfide fills a specific and unoccupied physicochemical niche in organosulfur screening libraries. Its estimated logP of 3.030 is higher than any other C₃–C₄ disulfide comparator (methyl allyl disulfide: 2.60; diethyl disulfide: 2.86; ethyl methyl disulfide: 1.3; divinyl disulfide: approximately 2.2 estimated based on molecular formula), making it the most lipophilic mixed disulfide in its molecular weight class [1]. For high-throughput screening campaigns or quantitative structure-property relationship (QSPR) model training sets, ethyl vinyl disulfide extends the accessible logP range of the disulfide chemical space, a parameter that directly influences membrane permeability predictions and bioactivity correlations.

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